ethyl 2,4-dimethyl-5-{N'-[(1Z)-phenylmethylidene]hydrazinecarbonyl}-1H-pyrrole-3-carboxylate
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Description
Ethyl 2,4-dimethyl-5-{N’-[(1Z)-phenylmethylidene]hydrazinecarbonyl}-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, making
Mechanism of Action
Target of Action
The primary target of (Z)-ethyl 5-(2-benzylidenehydrazinecarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is tyrosinase , a critical enzyme responsible for melanogenesis . This compound has been designed based on the structural features of potent tyrosinase inhibitors .
Mode of Action
This compound interacts with its target, tyrosinase, by inhibiting its activity. It has been found to inhibit mushroom tyrosinase more potently than kojic acid . The compound’s mode of action is competitive, as indicated by kinetic study results .
Biochemical Pathways
The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase, a rate-determining enzyme in this pathway . By inhibiting tyrosinase, it reduces the production of melanin, a pigment responsible for skin color .
Pharmacokinetics
It is noted that the compound and its analogs demonstrate good drug-likeness properties , suggesting favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cellular tyrosinase and the reduction of melanin production . In particular, one of the analogs of the compound, which possesses a catechol group, exerted an extremely potent anti-melanogenic effect .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a role in biochemical reactions. It has been found to be potently cytotoxic to all cancer cell lines tested . This suggests that it may interact with enzymes and proteins involved in cell growth and division, potentially inhibiting their function.
Cellular Effects
(Z)-ethyl 5-(2-benzylidenehydrazinecarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate influences cell function by exerting cytotoxic effects on various types of cells . It may impact cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function and potentially inducing cell death.
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression . The total binding energies of docked compounds are correlated well with cytotoxic potencies against lung, ovarian, melanoma, and colon cancer cell lines .
Properties
IUPAC Name |
ethyl 5-[[(Z)-benzylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-4-23-17(22)14-11(2)15(19-12(14)3)16(21)20-18-10-13-8-6-5-7-9-13/h5-10,19H,4H2,1-3H3,(H,20,21)/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWDLKSFKVADCR-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)NN=CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)N/N=C\C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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